molecular formula C13H20N2O2 B1491550 Ethyl 2-methyl-6-(pentan-3-yl)pyrimidine-4-carboxylate CAS No. 2098079-46-8

Ethyl 2-methyl-6-(pentan-3-yl)pyrimidine-4-carboxylate

Cat. No. B1491550
CAS RN: 2098079-46-8
M. Wt: 236.31 g/mol
InChI Key: ZNAJCXRIRWSZBD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-methyl-6-(pentan-3-yl)pyrimidine-4-carboxylate, also known as EMPC, is a synthetic compound that has been used in a variety of scientific and medical applications. EMPC is a derivative of the pyrimidine class of compounds, which are heterocyclic aromatic compounds that contain a nitrogen atom in the ring structure. EMPC has been studied for its ability to act as a ligand, or a molecule that binds to a substrate, in biochemical and physiological processes. In addition, EMPC has been used in a variety of laboratory experiments, including in drug development and in the study of enzyme kinetics.

Mechanism of Action

The mechanism of action of Ethyl 2-methyl-6-(pentan-3-yl)pyrimidine-4-carboxylate is not well understood. However, it is thought to act as a ligand by binding to substrates, such as enzymes or proteins, in biochemical and physiological processes. This binding can then alter the activity of the substrate, which can lead to changes in the biochemical or physiological effects of the compound.
Biochemical and Physiological Effects
The biochemical and physiological effects of Ethyl 2-methyl-6-(pentan-3-yl)pyrimidine-4-carboxylate are not well understood. However, it is thought to act as a ligand in biochemical and physiological processes, which can lead to changes in the activity of the substrates it binds to. In addition, Ethyl 2-methyl-6-(pentan-3-yl)pyrimidine-4-carboxylate has been studied for its ability to alter the activity of enzymes involved in drug metabolism.

Advantages and Limitations for Lab Experiments

The use of Ethyl 2-methyl-6-(pentan-3-yl)pyrimidine-4-carboxylate in laboratory experiments has several advantages and limitations. One advantage is that it is relatively simple to synthesize in the laboratory, which makes it easy to use in experiments. In addition, Ethyl 2-methyl-6-(pentan-3-yl)pyrimidine-4-carboxylate can be used to study the kinetics of enzymes involved in drug metabolism, which can be useful for drug development. However, the mechanism of action of Ethyl 2-methyl-6-(pentan-3-yl)pyrimidine-4-carboxylate is not well understood, which can limit its use in experiments.

Future Directions

The future of Ethyl 2-methyl-6-(pentan-3-yl)pyrimidine-4-carboxylate is promising. Further research is needed to better understand the mechanism of action of Ethyl 2-methyl-6-(pentan-3-yl)pyrimidine-4-carboxylate and its effects on biochemical and physiological processes. In addition, Ethyl 2-methyl-6-(pentan-3-yl)pyrimidine-4-carboxylate could be used to study the kinetics of enzymes involved in drug metabolism, which could lead to new and improved drugs. Finally, Ethyl 2-methyl-6-(pentan-3-yl)pyrimidine-4-carboxylate could be used to develop new ligands that can be used to study the activity of enzymes and proteins in biochemical and physiological processes.

Scientific Research Applications

Ethyl 2-methyl-6-(pentan-3-yl)pyrimidine-4-carboxylate has been used in a variety of scientific research applications. It has been studied as a ligand for its ability to bind to substrates, such as enzymes or proteins, in biochemical and physiological processes. Ethyl 2-methyl-6-(pentan-3-yl)pyrimidine-4-carboxylate has also been used in drug development, as it can be used to study the kinetics of enzymes involved in drug metabolism. In addition, Ethyl 2-methyl-6-(pentan-3-yl)pyrimidine-4-carboxylate has been used in the study of enzyme kinetics, as it can be used to measure the rate of enzyme activity.

properties

IUPAC Name

ethyl 2-methyl-6-pentan-3-ylpyrimidine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O2/c1-5-10(6-2)11-8-12(13(16)17-7-3)15-9(4)14-11/h8,10H,5-7H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNAJCXRIRWSZBD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)C1=CC(=NC(=N1)C)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-methyl-6-(pentan-3-yl)pyrimidine-4-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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